2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Adenosine receptors are a family of G protein-coupled receptors that display distinct patterns of ligand binding and tissue distribution, regulating a variety of physiological functions. 2-chloro-3-Deazaadenosine is a stable analog of adenosine that acts as an agonist for adenosine receptors (Ki = 0.3, 0.08, 25.5, and 1.9 μM for A1, A2A, A2B, and A3 receptors, respectively). It can block neurotransmitter release by activating A1 receptors or inhibit neurotransmission by activating A2A receptors. 2-chloro-3-Deazaadenosine blocks seizures by stimulating A1 receptors.
Brand Name:
Vulcanchem
CAS No.:
40656-71-1
VCID:
VC20773913
InChI:
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
SMILES:
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Molecular Formula:
C11H13ClN4O4
Molecular Weight:
300.7 g/mol
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS No.: 40656-71-1
Cat. No.: VC20773913
Molecular Formula: C11H13ClN4O4
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine receptors are a family of G protein-coupled receptors that display distinct patterns of ligand binding and tissue distribution, regulating a variety of physiological functions. 2-chloro-3-Deazaadenosine is a stable analog of adenosine that acts as an agonist for adenosine receptors (Ki = 0.3, 0.08, 25.5, and 1.9 μM for A1, A2A, A2B, and A3 receptors, respectively). It can block neurotransmitter release by activating A1 receptors or inhibit neurotransmission by activating A2A receptors. 2-chloro-3-Deazaadenosine blocks seizures by stimulating A1 receptors. |
|---|---|
| CAS No. | 40656-71-1 |
| Molecular Formula | C11H13ClN4O4 |
| Molecular Weight | 300.7 g/mol |
| IUPAC Name | 2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15) |
| Standard InChI Key | LIDWXUGNGGWNEU-MGUDNFKCSA-N |
| Isomeric SMILES | C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| SMILES | C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |
| Appearance | Assay:≥98%A crystalline solid |
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